Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate
Overview
Description
Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate: is a chemical compound belonging to the class of pyridazines, which are heterocyclic aromatic organic compounds This compound features a pyridazine ring substituted with an o-tolyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the reaction of o-tolylamine with ethyl acetoacetate to form an intermediate, which is then cyclized under acidic conditions to form the pyridazine ring. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, hydroxylated derivatives
Scientific Research Applications
Chemistry: In chemistry, Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules allows it to be used as a probe in biochemical assays.
Medicine: In the field of medicine, this compound is being investigated for its therapeutic potential. It may serve as a precursor for the synthesis of pharmaceuticals targeting various diseases.
Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved are determined by the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-oxo-3-(o-tolyl)propanoate
Ethyl 3-oxo-3-(p-tolyl)propionate
Ethyl 3-(o-tolyl)acetoacetate
Uniqueness: Ethyl 3-oxo-6-(o-tolyl)-2,3-dihydropyridazine-4-carboxylate is unique due to its pyridazine core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
ethyl 3-(2-methylphenyl)-6-oxo-1H-pyridazine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-14(18)11-8-12(15-16-13(11)17)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSRNNVMUIHUHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NNC1=O)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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